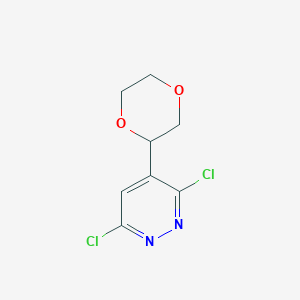

3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dichloro-4-(1,4-dioxan-2-yl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c9-7-3-5(8(10)12-11-7)6-4-13-1-2-14-6/h3,6H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXVGSMOWPJSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)C2=CC(=NN=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dichloro 4 1,4 Dioxan 2 Yl Pyridazine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of 3,6-dichloro-4-(1,4-dioxan-2-yl)pyridazine allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process helps in identifying the key bond formations and the logical sequence of reactions required for its synthesis.

The primary disconnections in the retrosynthetic analysis involve the C-C bond between the pyridazine (B1198779) ring and the 1,4-dioxane (B91453) substituent, and the bonds within the pyridazine ring itself. This leads to two main strategic considerations: the formation of the dihalogenated pyridazine moiety and the introduction of the 1,4-dioxane group.

The 3,6-dichloropyridazine (B152260) core is a common structural motif in many biologically active compounds and serves as a versatile intermediate in organic synthesis. nih.gov Several strategies exist for its preparation. A prevalent method involves the cyclization of a suitable 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648), followed by chlorination.

A common precursor for the pyridazine ring is maleic anhydride, which can react with hydrazine hydrate (B1144303) to form 3,6-dihydroxypyridazine. google.com This intermediate can then be subjected to chlorination using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield the desired 3,6-dichloropyridazine. google.comgoogle.com The reactivity of 3,6-dichloropyridazine allows for further functionalization, particularly at the 4- and 5-positions. researchgate.net

Table 1: Common Reagents for Dihalogenation of Pyridazinones

| Reagent | Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Heating, often with a catalytic amount of DMF | google.com |

| Phosphorus pentachloride (PCl₅) | Heating in a suitable solvent | google.com |

| Thionyl chloride (SOCl₂) | Can be used, sometimes in combination with other chlorinating agents | N/A |

This table is for illustrative purposes and may not be exhaustive.

The introduction of the 1,4-dioxane substituent onto the pyridazine ring is a critical step. This can be achieved either by building the dioxane ring onto a pyridazine precursor or by attaching a pre-formed dioxane-containing fragment to the pyridazine core.

One potential strategy involves the reaction of a nucleophilic dioxane-based reagent with an electrophilic pyridazine derivative. For instance, a Grignard reagent or an organolithium species derived from a protected 2-halomethyl-1,4-dioxane could potentially react with a suitable pyridazine precursor.

Another approach involves the cyclization of a diol precursor attached to the pyridazine ring. thieme-connect.de For example, a pyridazine derivative bearing a 2,3-dihydroxypropyl side chain could undergo an intramolecular cyclization to form the 1,4-dioxane ring.

Conventional Synthetic Approaches to Pyridazine Derivatives

The synthesis of pyridazine derivatives is a well-established field in heterocyclic chemistry, with numerous methods available for the construction and functionalization of the pyridazine ring system.

The most fundamental approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound (or a synthon thereof) with hydrazine or its derivatives. liberty.edu This [4+2] cyclization is a robust method for forming the six-membered pyridazine ring. Variations of this method include the use of α,β-unsaturated carbonyl compounds, which can react with diazo compounds in a Diels-Alder fashion. organic-chemistry.org

Recent advancements in pyridazine synthesis include transition metal-catalyzed cyclizations and multicomponent reactions that allow for the rapid assembly of complex pyridazine structures from simple starting materials. mdpi.com

Table 2: Selected Cyclization Reactions for Pyridazine Synthesis

| Reaction Type | Key Reactants | Description | Reference |

| 1,4-Dicarbonyl Condensation | 1,4-Diketone/diester, Hydrazine | A classical and widely used method for forming the pyridazine ring. | liberty.edu |

| Inverse Electron Demand Diels-Alder | 1,2,4,5-Tetrazines, Alkenes/Alkynes | A powerful method for constructing substituted pyridazines. | mdpi.com |

| Paal-Knorr Synthesis Analogue | γ-Keto acids, Hydrazine | Cyclization to form pyridazinones, which can be further functionalized. | N/A |

This table provides a summary of common cyclization strategies.

Once the pyridazine ring is formed, its functionalization can be achieved through various reactions. For electron-deficient pyridazines, such as 3,6-dichloropyridazine, nucleophilic aromatic substitution (SNAr) is a common and effective method for introducing substituents. wur.nl The chlorine atoms in 3,6-dichloropyridazine are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates. google.com

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have been successfully applied to pyridazine systems, enabling the formation of carbon-carbon and carbon-heteroatom bonds. chempedia.info These methods provide access to a diverse array of substituted pyridazines that would be difficult to prepare using classical methods. Direct C-H functionalization of pyridazines is also an emerging area, offering a more atom-economical approach to their modification. nih.gov

Targeted Synthesis of this compound

While a specific, detailed synthetic route for this compound is not extensively documented in readily available literature, a plausible synthetic pathway can be proposed based on established chemical principles.

A likely approach would involve the functionalization of a pre-formed 3,6-dichloropyridazine scaffold. One possible route could be a radical alkylation of 3,6-dichloropyridazine. For example, a related synthesis of 3,6-dichloro-4-isopropylpyridazine (B2964682) is achieved by reacting 3,6-dichloropyridazine with isobutyric acid in the presence of a radical initiator like ammonium (B1175870) persulfate and a silver nitrate (B79036) catalyst. prepchem.comguidechem.com A similar strategy could potentially be employed using a carboxylic acid precursor of the 1,4-dioxane moiety.

Another potential route involves the coupling of 3,6-dichloropyridazine with a suitable diol, followed by cyclization to form the dioxane ring. doi.org For instance, the reaction of 3,6-dichloropyridazine with a protected glycerol (B35011) derivative could yield an intermediate that, after deprotection and cyclization, would furnish the desired product.

Further research and experimental validation would be necessary to establish the optimal conditions and yields for the synthesis of this compound.

Exploration of Reaction Pathways and Conditions

The primary challenge in synthesizing the target compound lies in the regioselective introduction of the 1,4-dioxan-2-yl substituent at the C-4 position of the 3,6-dichloropyridazine ring. Several synthetic strategies can be postulated based on established reactions for functionalizing the pyridazine core.

One of the most direct and modern approaches is the radical-mediated C-H functionalization of 3,6-dichloropyridazine. acs.orgacs.org This type of reaction, often a variant of the Minisci reaction, allows for the direct coupling of a carbon-centered radical to an electron-deficient heterocycle. In this context, a radical could be generated from a 1,4-dioxane precursor and subsequently added to the C-4 position of the pyridazine ring. This method is advantageous as it functionalizes an existing C-H bond, avoiding the need for pre-functionalization of the pyridazine ring at that position. acs.org

Alternative pathways could involve the reaction of 3,6-dichloropyridazine with organometallic reagents. Directed lithiation or the use of organozinc halides could facilitate the introduction of a functional group at the desired position, which could then be converted to the dioxane moiety. researchgate.netacs.org For instance, metalation of 3,6-dichloropyridazine could be followed by a coupling reaction with a suitable electrophilic dioxane-containing synthon. researchgate.net

Traditional methods for synthesizing pyridazine derivatives often involve cycloaddition reactions, such as the inverse-electron-demand Diels-Alder reaction, which can offer high regioselectivity. rsc.orgorganic-chemistry.orgorganic-chemistry.org However, constructing the specific substitution pattern of the target molecule from acyclic precursors via cycloaddition would be a multi-step and potentially complex endeavor.

Optimization of Synthetic Efficiency and Yield

Optimizing the synthesis of pyridazine derivatives is crucial for achieving high yields and purity. Key parameters that require fine-tuning include the choice of reagents, solvent, temperature, and reaction time. For instance, in the synthesis of 3,6-dichloro-4-isopropylpyridazine from 3,6-dichloropyridazine and isobutyric acid, variations in the reaction conditions and reagents lead to significant differences in yield. guidechem.com

The following interactive table summarizes different reaction conditions for the synthesis of a substituted 3,6-dichloropyridazine, illustrating the impact of optimization on reaction yield. guidechem.com

| Route | Reagents | Solvent | Temperature | Time | Yield |

| 1 | 3,6-dichloropyridazine, isobutyric acid, AgNO₃, trifluoroacetic acid, (NH₄)₂S₂O₈ | Water | 70°C | 20 min | 96% |

| 2 | 3,6-dichloropyridazine, isobutyric acid, AgNO₃, trifluoroacetic acid, (NH₄)₂S₂O₈ | Water | 70°C | 30 min | 88% |

| 3 | 3,6-dichloropyridazine, isobutyric acid, AgNO₃, H₂SO₄, (NH₄)₂S₂O₈ | Water | 75°C | 30 min | 86% |

Isolation and Purification Techniques for Complex Heterocycles

The isolation and purification of the final product are critical steps to ensure the removal of unreacted starting materials, byproducts, and residual reagents. For dichloropyridazine derivatives, a combination of techniques is often employed.

A common initial step involves quenching the reaction mixture, often in ice water, followed by pH adjustment to precipitate the crude product or prepare it for extraction. google.comprepchem.com For example, after synthesis, the reaction mixture can be neutralized with a base like ammonium hydroxide (B78521) or sodium bicarbonate. guidechem.comgoogle.com

Subsequent purification typically involves one or more of the following methods:

Solvent Extraction: The product is extracted from the aqueous layer into an immiscible organic solvent such as dichloromethane, ethyl acetate, or n-hexane. guidechem.comgoogle.com The organic layers are then combined, washed (e.g., with brine), dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. prepchem.comchemicalbook.com

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. google.com This method is effective at removing impurities with different solubility profiles. google.com

Column Chromatography: For complex mixtures or to isolate oils, silica (B1680970) gel column chromatography is a standard method. google.com The crude product is loaded onto a silica gel column and eluted with a specific solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), separating compounds based on their polarity. guidechem.comprepchem.com

The choice of purification strategy depends on the physical properties of the target compound and the nature of the impurities present.

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. These advanced strategies are applicable to the synthesis of complex heterocycles like this compound, aiming to improve efficiency, reduce waste, and enhance selectivity.

Application of Green Chemistry Principles (e.g., Microwave-Assisted Synthesis, Ionic Liquids)

Green chemistry principles are increasingly being integrated into heterocyclic synthesis. biotechjournal.in Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. scirp.orgresearchgate.netresearchgate.net The synthesis of pyridazinium-based ionic liquids, for example, demonstrates the significant advantages of microwave irradiation over standard conditions. scirp.org

The following table compares conventional and microwave-assisted methods for the synthesis of N-alkylpyridazinium halides, highlighting the efficiency gains. scirp.orgresearchgate.net

| Entry | Alkyl Halide | Method | Time | Yield |

| 1 | C₃H₇Br | Conventional | 18 h | 84% |

| 2 | C₃H₇Br | Microwave | 20 min | 96% |

| 3 | C₄H₉Br | Conventional | 18 h | 81% |

| 4 | C₄H₉Br | Microwave | 20 min | 94% |

| 5 | NC(CH₂)₂Cl | Conventional | 18 h | 78% |

| 6 | NC(CH₂)₂Cl | Microwave | 20 min | 91% |

Ionic liquids themselves are considered green solvents due to their negligible vapor pressure and high thermal stability, offering a recyclable and often more effective alternative to volatile organic solvents. biotechjournal.inresearch-nexus.net Their application in the synthesis of pyridazine derivatives could provide both a suitable reaction medium and potentially enhance reaction rates and selectivity. research-nexus.net

Catalytic Approaches in Heterocyclic Synthesis

Catalysis is a cornerstone of modern organic synthesis, enabling reactions that would otherwise be inefficient or impossible. In the context of pyridazine synthesis, various catalytic systems are employed.

Palladium-Catalyzed Cross-Coupling: The chlorine atoms on the 3,6-dichloropyridazine ring are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. researchgate.net These reactions are highly efficient for forming new carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the pyridazine core.

Copper-Catalyzed Reactions: Copper catalysts are effective in promoting cyclization reactions to form the pyridazine ring. organic-chemistry.org For instance, Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to pyridazines. organic-chemistry.org

Lewis Acid Catalysis: Lewis acids can be used to mediate inverse-electron-demand Diels-Alder reactions, providing highly functionalized pyridazines with excellent regiocontrol. organic-chemistry.org

Iron-Mediated Reactions: Iron-based catalysts offer a less expensive and more environmentally friendly alternative to precious metals like palladium. researchgate.net Iron can mediate C-H functionalization and amination reactions on heterocyclic systems. acs.orgresearchgate.net

These catalytic methods provide powerful tools for the late-stage functionalization of the pyridazine scaffold, which could be applied to introduce or modify the dioxane substituent.

Regioselective and Stereoselective Synthetic Protocols

Controlling the precise arrangement of atoms in a molecule is a fundamental goal of chemical synthesis. For this compound, both regioselectivity and stereoselectivity are critical.

Regioselectivity refers to the control of where a substituent is placed on the pyridazine ring. The synthesis must selectively target the C-4 position over the C-5 position. Radical-mediated C-H functionalization of 3,6-dichloropyridazine has been shown to be highly regioselective for the C-4/C-5 positions. acs.org Similarly, inverse-electron-demand aza-Diels–Alder reactions are known for their high degree of regioselectivity in constructing the pyridazine ring, which can be controlled by the electronic and steric properties of the reactants. rsc.orgorganic-chemistry.org Nucleophilic aromatic substitution on dichloropyridazine derivatives can also proceed with high regioselectivity depending on the reaction conditions and the nature of the nucleophile. mdpi.com

Stereoselectivity is also a key consideration because the 1,4-dioxan-2-yl group contains a chiral center at the C-2 position. A non-stereoselective synthesis would result in a racemic mixture of (R)- and (S)-enantiomers. Developing a stereoselective protocol would be essential if a specific enantiomer is desired, which is often the case for biologically active molecules. This could be achieved by using chiral catalysts, chiral auxiliaries, or starting from an enantiomerically pure dioxane precursor. While specific protocols for this exact molecule are not detailed in the literature, the principles of asymmetric synthesis are broadly applicable to the construction of such chiral heterocycles.

Chemical Reactivity and Derivatization of 3,6 Dichloro 4 1,4 Dioxan 2 Yl Pyridazine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine (B1198779) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for the derivatization of 3,6-dichloropyridazines. The electron-deficient nature of the pyridazine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms, facilitates the attack of nucleophiles.

In the context of SNAr reactions on dichloropyridazine systems, the reactivity of the halogen atoms is a critical factor. Generally, the leaving group ability in nucleophilic aromatic substitution is related to the stability of the departing halide ion. libretexts.org For halogens, the leaving group tendency typically follows the order I > Br > Cl > F. youtube.com This is attributed to the weaker carbon-halogen bond and the greater stability of the larger, more polarizable iodide and bromide anions compared to chloride and fluoride. oneonta.eduyoutube.com

In dichlorinated pyridazines, both chlorine atoms are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridazine nitrogens. The precise reactivity can be influenced by the electronic effects of other substituents on the ring. For 4-substituted 3,6-dichloropyridazines, the substituent at the C4 position can modulate the electrophilicity of the C3 and C6 positions, thereby influencing which chlorine atom is more readily displaced. semanticscholar.org

The stability of the Meisenheimer complex, a key intermediate in SNAr reactions, also plays a role in determining the leaving group potential. The ability of the pyridazine ring to stabilize the negative charge of this intermediate is crucial for the reaction to proceed.

The regioselectivity of nucleophilic attack on 4-substituted 3,6-dichloropyridazines is a subject of considerable interest as it allows for the controlled synthesis of specific isomers. The outcome of the reaction, in terms of whether the nucleophile attacks the C3 or C6 position, is influenced by a combination of electronic and steric factors, as well as the reaction conditions. semanticscholar.org

For instance, in the case of 3,6-dichloro-4-methylpyridazine (B106839), reaction with sodium methoxide (B1231860) has been shown to yield the 3-methoxy isomer as the main product. However, as the steric bulk of the alkoxide nucleophile increases, a preference for attack at the C6 position is observed. semanticscholar.org Conversely, when 3,6-dichloro-4-methylpyridazine is treated with ammonia, the 6-amino isomer is the predominant product. semanticscholar.org

The nature of the substituent at the C4 position plays a significant role in directing the incoming nucleophile. Electron-withdrawing groups can enhance the electrophilicity of the adjacent carbon atoms, while electron-donating groups can have the opposite effect. The interplay of these electronic influences, along with steric hindrance from the C4 substituent, determines the ultimate regiochemical outcome. semanticscholar.org A variety of nucleophiles, including alkoxides, amines, and thiols, have been successfully employed in the SNAr reactions of dichloropyridazines, highlighting the broad scope of this transformation for generating diverse molecular architectures. semanticscholar.orgresearchgate.netnih.gov

Table 1: Regioselectivity of Nucleophilic Attack on 4-Substituted 3,6-Dichloropyridazines

| 4-Substituent | Nucleophile | Major Product Isomer | Reference |

| -CH₃ | NaOCH₃ | 3-methoxy | semanticscholar.org |

| -CH₃ | Larger Alkoxides | 6-alkoxy | semanticscholar.org |

| -CH₃ | NH₃ | 6-amino | semanticscholar.org |

| -CN | Secondary Amines | Mixture of 3-amino and 6-amino | semanticscholar.org |

| -CONH(CH₃)(Ph) | CH₃OH | 6-methoxy | semanticscholar.org |

| -CONH(CH₃)(Ph) | Larger Alcohols | 3-alkoxy | semanticscholar.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to the functionalization of halogenated pyridazines.

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound in the presence of a palladium catalyst, is a highly versatile method for the arylation and heteroarylation of dichloropyridazines. nih.govresearchgate.net Symmetrical 3,6-dichloropyridazines can undergo efficient mono-Suzuki-Miyaura coupling reactions under appropriate conditions. rsc.org

The regioselectivity of the Suzuki-Miyaura coupling on asymmetrically substituted dichloropyridazines can often be controlled by the choice of catalyst, ligands, and reaction conditions. In many instances, the reaction occurs preferentially at the C6 position of the pyridazine ring. However, factors such as the electronic nature of the substituents and the steric environment around the chlorine atoms can influence the site of coupling. rsc.orgnsf.gov The use of specific ligands can sometimes reverse the inherent regioselectivity, allowing for selective functionalization at the C3 position. rsc.org

Table 2: Examples of Suzuki-Miyaura Coupling with Dichloropyridazines

| Dichloropyridazine Substrate | Boronic Acid/Ester | Catalyst/Ligand | Major Product | Reference |

| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | C3-substituted product | rsc.org |

| 3-Chloro-5-bromo-6-phenylpyridazine | Arylboronic acid | Pd(PPh₃)₄ | C5-substituted product | rsc.org |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)arylboronic acids | Pd(PPh₃)₄ | 3-(Hetero)aryl-6-(thiophen-2-yl)pyridazine | nih.gov |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies have been successfully applied to dichloropyridazine derivatives. The Sonogashira coupling , which pairs a terminal alkyne with an aryl or vinyl halide, provides a direct route to alkynyl-substituted pyridazines. rsc.orgresearchgate.net This reaction typically employs a palladium catalyst in the presence of a copper co-catalyst. nih.gov

The Heck reaction , involving the coupling of an alkene with an aryl or vinyl halide, and the Buchwald-Hartwig amination , for the formation of carbon-nitrogen bonds, also represent valuable strategies for the derivatization of dichloropyridazines. arkat-usa.org These reactions expand the range of functional groups that can be introduced onto the pyridazine core, enabling the synthesis of a wide array of complex molecules. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivities in these transformations. researchgate.netarkat-usa.org

Reactions Involving the 1,4-Dioxane (B91453) Moiety

The 1,4-dioxane moiety attached to the pyridazine ring is generally stable under many reaction conditions, including those typically employed for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. nih.gov However, the dioxane ring is not entirely inert and can participate in certain chemical transformations.

The ether linkages in the 1,4-dioxane ring can be susceptible to cleavage under strongly acidic conditions. Additionally, the hydrogens on the carbon atoms of the dioxane ring can potentially undergo radical abstraction or oxidation under specific conditions. In some contexts, 1,4-dioxane can act as a hydrogen donor in certain catalytic reactions. organic-chemistry.org

While the primary focus of derivatization of 3,6-dichloro-4-(1,4-dioxan-2-yl)pyridazine is typically on the reactive dichloropyridazine ring, the potential for reactions involving the 1,4-dioxane moiety should be considered, especially when planning multi-step syntheses or when subjecting the molecule to harsh reaction conditions. The synthesis of functionalized 1,4-dioxanes is an area of interest in medicinal chemistry, suggesting that derivatization of the dioxane ring, while less common for this specific compound, is a possibility for creating novel analogues. enamine.net

Functionalization of the Dioxane Substituent

Direct functionalization of the saturated dioxane ring without ring-opening is challenging due to the lack of reactive sites. However, derivatization can be envisioned through a few hypothetical pathways:

Ring Opening and Subsequent Reactions: As mentioned, acid-catalyzed ring opening would generate hydroxyl and haloalkoxy functionalities. These newly formed groups could then be subjected to a wide range of subsequent reactions, such as esterification, etherification, or substitution, to introduce further diversity.

Radical Halogenation: While not highly selective, free radical halogenation at the C-H bonds of the dioxane ring could potentially introduce halogen atoms, which could then serve as handles for further nucleophilic substitution reactions.

Further Functionalization and Analog Synthesis

Further derivatization of this compound can be achieved by targeting the pyridazine core or by utilizing the existing functionalities to build more complex structures.

Electrophilic Substitution on the Pyridazine Core

The 3,6-dichloropyridazine (B152260) ring is an electron-deficient aromatic system. liberty.edu The two electronegative nitrogen atoms and the two chlorine atoms withdraw electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orgnumberanalytics.com

When considering electrophilic attack on the pyridazine core of this compound, the directing effects of the substituents must be taken into account:

Chlorine Atoms: The chlorine atoms are deactivating due to their inductive electron withdrawal but are ortho, para-directing due to resonance effects.

Dioxane Substituent: The 1,4-dioxan-2-yl group, being an alkyl ether derivative, is also expected to be deactivating due to the electron-withdrawing effect of the oxygen atoms. Its directing effect is less straightforward but would likely influence the substitution pattern.

Given the deactivated nature of the ring, forcing conditions would be required for electrophilic substitution. The most likely position for substitution would be the C-5 position, which is ortho to the dioxane group and meta to one of the chlorine atoms, although this is speculative and would require experimental verification.

Condensation Reactions and Ring Transformations

Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. numberanalytics.com For this compound, condensation reactions could potentially occur at the methylene (B1212753) group adjacent to the pyridazine ring within the dioxane substituent, provided it can be activated by a strong base to form a carbanion. nih.govorganic-chemistry.org However, the acidity of these protons is not expected to be high.

Ring transformation reactions of the pyridazine core are also a possibility for generating novel heterocyclic structures. Pyridazine rings are known to undergo rearrangements and ring contractions under certain conditions. researchgate.net For instance, reactions with ynamines have been shown to lead to N-N bond cleavage and the formation of substituted pyridines. clockss.org Such transformations, if applied to this compound, could lead to a diverse range of new chemical entities.

The following table provides a hypothetical overview of potential functionalization and analog synthesis strategies.

| Reaction Type | Reagent/Condition | Potential Outcome |

| Electrophilic Nitration | HNO3/H2SO4 | Introduction of a nitro group, likely at the C-5 position. |

| Knoevenagel Condensation | Aldehyde, base | If the dioxane methylene can be activated, condensation could occur. |

| Ring Transformation | Ynamine | Potential formation of a highly substituted pyridine (B92270) derivative. |

Exploration of Reaction Mechanisms and Intermediates

The hypothetical reactions discussed above would proceed through well-established mechanistic pathways.

Dioxane Ring Cleavage: The acid-catalyzed cleavage of the dioxane ring would likely proceed via an S_N1 or S_N2 mechanism. libretexts.org Protonation of an ether oxygen would be the first step, creating a good leaving group. The subsequent step would be the nucleophilic attack by a halide ion. The regioselectivity of the cleavage would depend on the relative stability of the potential carbocation intermediates (for an S_N1 pathway) or the steric hindrance at the carbon atoms adjacent to the oxygen atoms (for an S_N2 pathway).

Electrophilic Aromatic Substitution: The mechanism for electrophilic substitution on the pyridazine ring would involve the attack of the π-system of the ring on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The loss of a proton from the ring would then restore aromaticity and yield the substituted product. The high degree of deactivation of the ring would mean that the activation energy for the formation of the sigma complex is high.

Condensation Reactions: A base-catalyzed condensation reaction at the dioxane methylene group would proceed through the formation of a carbanion intermediate. This carbanion would then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a new carbon-carbon double bond. nih.gov

The exploration of these reaction mechanisms and the characterization of any intermediates would be crucial for the rational design of synthetic routes to new derivatives of this compound.

Computational and Theoretical Investigations of 3,6 Dichloro 4 1,4 Dioxan 2 Yl Pyridazine

Quantum Chemical Calculations of Electronic Structure

No specific studies were found that performed quantum chemical calculations on the electronic structure of 3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Energies)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not available in the current scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

There are no published studies that include a Molecular Electrostatic Potential (MEP) surface analysis for this compound.

Charge Distribution and Bond Orders

A detailed analysis of the charge distribution and bond orders for this compound has not been reported.

Density Functional Theory (DFT) Studies of Molecular Geometry and Conformation

No Density Functional Theory (DFT) studies focusing on the molecular geometry and conformation of this compound could be located.

Conformational Landscape and Energy Minima

There is no available research on the conformational landscape or the identification of energy minima for this molecule.

Torsional Barriers and Ring Inversion Dynamics

Data on the torsional barriers and the dynamics of ring inversion for the 1,4-dioxan moiety in this specific pyridazine (B1198779) derivative are absent from the scientific record.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a standard and powerful tool for investigating the mechanisms of organic reactions. For a molecule like this compound, key reactions of interest would involve the nucleophilic aromatic substitution (SNAr) at the chlorine-substituted carbon atoms of the pyridazine ring. DFT calculations can map out the entire reaction pathway, identify intermediates and transition states, and determine the regioselectivity of such reactions. researchgate.net

A critical aspect of mechanistic elucidation is the identification and characterization of transition states. For the SNAr reaction of this compound with a nucleophile (e.g., an amine or an alkoxide), computational models can predict the geometry of the transition state structure.

In many SNAr reactions, the mechanism can be either a single-step concerted process (cSNAr) or a two-step process involving a stable intermediate, often called a Meisenheimer complex. nih.gov Transition state analysis helps distinguish between these possibilities. A concerted mechanism would be characterized by a single transition state, whereas a stepwise mechanism would involve two transition states with a stable intermediate between them. semanticscholar.org

For a hypothetical reaction with an amine nucleophile, DFT calculations would be employed to locate the transition state structure. Key parameters of this structure, such as the bond lengths between the incoming nucleophile and the pyridazine carbon, and the bond length of the breaking carbon-chlorine bond, are determined. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Illustrative Data for a Hypothetical SNAr Transition State

| Parameter | Value | Description |

|---|---|---|

| Imaginary Frequency | -350 cm-1 | Confirms the structure as a true transition state. |

| C-N Forming Bond Length | 2.15 Å | The distance between the nucleophilic nitrogen and the pyridazine carbon. |

| C-Cl Breaking Bond Length | 2.30 Å | The elongated bond of the leaving chlorine atom. |

| Activation Energy (ΔG‡) | +25 kcal/mol | The free energy barrier for the reaction. |

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile of the reaction can be constructed. This profile provides quantitative data on the feasibility of a proposed reaction pathway. The Gibbs free energy (ΔG) is typically used to compare the relative stabilities of different species along the reaction coordinate.

For this compound, two primary SNAr pathways exist, involving substitution at either the C3 or C6 position. Computational modeling can predict which position is more susceptible to nucleophilic attack. This is often rationalized by examining the partial charges on the carbon atoms or the energies of the LUMO (Lowest Unoccupied Molecular Orbital) lobes. The pathway with the lower activation energy barrier (ΔG‡) will be the kinetically favored one. chemrxiv.org

Representative Energetic Profile for Regioselective SNAr Reaction

| Species | Relative Free Energy (kcal/mol) - Pathway 1 (Attack at C3) | Relative Free Energy (kcal/mol) - Pathway 2 (Attack at C6) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State 1 | +28.5 | +25.0 |

| Intermediate (Meisenheimer Complex) | +15.2 | +12.8 |

| Transition State 2 | +20.1 | +18.5 |

| Products | -10.5 | -12.0 |

Note: These values are illustrative and demonstrate that Pathway 2 is both kinetically and thermodynamically favored.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box, typically filled with a chosen solvent, and then solving Newton's equations of motion for every atom in the system. researchgate.net

This approach provides valuable information on:

Conformational Dynamics: The dioxanyl group attached to the pyridazine ring is flexible. MD simulations can explore the conformational landscape of this group, identifying the most stable rotamers and the energy barriers between them.

Solvent Effects: The behavior and reactivity of a molecule can be significantly influenced by the surrounding solvent. MD simulations explicitly model the interactions between the solute and solvent molecules. researchgate.net For instance, simulations can reveal the structure of the solvation shell around the polar pyridazine ring and the hydrophobic/hydrophilic interactions of its different parts. This is crucial for accurately modeling reaction energetics in solution. rsc.org

Intermolecular Interactions: In concentrated solutions or in the solid state, MD can be used to study aggregation and intermolecular interactions, such as π-stacking between pyridazine rings or hydrogen bonding if appropriate functional groups are present. nih.gov

Prediction of Spectroscopic Signatures (beyond routine identification)

Computational chemistry can predict various spectroscopic properties with a high degree of accuracy. While routine NMR and IR spectra are standard, advanced computational methods can predict more subtle spectroscopic features. For this compound, this could include:

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is a common method to predict electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. nih.gov This can help understand the electronic structure of the molecule, such as the nature of the π-π* transitions within the pyridazine ring.

Vibrational Circular Dichroism (VCD): Since the dioxanyl group introduces a chiral center (assuming it is not a racemic mixture), the molecule is chiral. VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can be a powerful tool for determining the absolute configuration. DFT calculations can predict the VCD spectrum for a given enantiomer, allowing for direct comparison with experimental data.

Advanced NMR Parameters: Beyond chemical shifts (δ) and coupling constants (J), computational methods can predict other NMR parameters like Nuclear Overhauser Effect (NOE) intensities, which are dependent on the through-space distance between nuclei. These predictions can be invaluable for confirming the three-dimensional structure and conformation of the molecule in solution.

Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Property | Predicted Value | Computational Method |

|---|---|---|

| Maximum UV Absorption (λmax) | 285 nm | TD-DFT (B3LYP/6-311+G(d,p)) |

| 13C Chemical Shift (C3) | 155.4 ppm | GIAO-DFT (mPW1PW91/6-31G(d)) |

| 13C Chemical Shift (C6) | 158.1 ppm | GIAO-DFT (mPW1PW91/6-31G(d)) |

| Major VCD Band (R-enantiomer) | +5.2 x 10-4 at 1100 cm-1 | DFT (B3LYP/aug-cc-pVDZ) |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Studies of Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular geometry and packing of 3,6-dichloro-4-(1,4-dioxan-2-yl)pyridazine.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Hypothetical Data Table: Selected Bond Parameters

| Parameter | Value (Å or °) |

| C-Cl (pyridazine) | Data not available |

| N-N (pyridazine) | Data not available |

| C-O (dioxane) | Data not available |

| C-C (ring junction) | Data not available |

| Cl-C-C (angle) | Data not available |

| C-N-N (angle) | Data not available |

| O-C-C (angle) | Data not available |

| Pyridazine-Dioxane (torsion angle) | Data not available |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. Analysis of the crystal packing would identify any significant interactions, such as hydrogen bonds (if any potential donors and acceptors are present in the crystal structure, possibly involving solvent molecules) or halogen bonds involving the chlorine atoms. These interactions are fundamental to the material's physical properties, such as melting point and solubility.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. A full suite of NMR experiments would be necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the conformational behavior of the flexible dioxane ring.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, helping to identify adjacent protons within the pyridazine (B1198779) and dioxane rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which is essential for determining the preferred conformation and stereochemistry of the dioxane ring relative to the pyridazine ring in solution.

Hypothetical Data Table: ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridazine H-5 | Data not available | Data not available |

| Dioxane CH | Data not available | Data not available |

| Dioxane CH₂ | Data not available | Data not available |

Variable Temperature NMR Studies for Conformational Equilibria

The 1,4-dioxane (B91453) ring can exist in various conformations, such as chair and boat forms. Variable temperature NMR studies would be employed to investigate the energetics of any conformational exchange processes. Changes in the NMR spectra as a function of temperature could provide information on the activation barriers for ring flipping and the relative populations of different conformers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and provide information about the functional groups present and, in some cases, conformational isomers.

Characteristic vibrational frequencies would be expected for the C-Cl, C=N, and C-O-C functional groups within this compound. A detailed analysis of the fingerprint region (below 1500 cm⁻¹) could reveal subtle structural details. A comparison between theoretical calculations (e.g., using Density Functional Theory) and experimental spectra would aid in the definitive assignment of the observed vibrational bands.

Hypothetical Data Table: Key Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=N stretch (pyridazine) | Data not available |

| C-Cl stretch | Data not available |

| C-O-C stretch (dioxane) | Data not available |

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of novel chemical entities, providing precise mass measurements that facilitate the determination of elemental compositions and the identification of unknown compounds. In the context of "this compound," while specific HRMS data and a detailed experimental fragmentation pathway have not been extensively reported in the available scientific literature, a plausible fragmentation pattern can be postulated based on the known mass spectrometric behavior of related dichloropyridazine and 1,4-dioxane-containing structures.

The molecular formula for this compound is C₈H₈Cl₂N₂O₂. The presence of two chlorine atoms is expected to produce a characteristic isotopic pattern in the mass spectrum for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately 65% of the intensity of the M peak, and a smaller M+4 peak.

Upon electron impact ionization, the molecular ion ([M]⁺˙) would be formed. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the 1,4-dioxane ring, the loss of chlorine atoms from the pyridazine ring, and the scission of the bond connecting the two ring systems.

A primary fragmentation event is anticipated to be the cleavage of the 1,4-dioxane ring. This can occur through the loss of neutral fragments such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O). The fragmentation of the 1,4-dioxane moiety is a common pathway for such heterocyclic systems. Another significant fragmentation route would involve the loss of a chlorine radical (Cl•) from the dichloropyridazine ring, a typical fragmentation for halogenated aromatic compounds. Subsequent loss of the second chlorine atom or other small molecules like hydrogen cyanide (HCN) from the pyridazine ring can also be expected.

The elucidation of these fragmentation pathways is crucial for the structural confirmation of the compound and for the identification of related substances in various analytical applications.

Table 1: Proposed Major Fragment Ions in the Mass Spectrum of this compound

| m/z (Proposed) | Proposed Fragment Structure | Neutral Loss | Pathway Description |

| 234/236/238 | [C₈H₈Cl₂N₂O₂]⁺˙ | - | Molecular Ion |

| 204/206/208 | [C₇H₆Cl₂N₂O]⁺˙ | CH₂O | Loss of formaldehyde from the dioxane ring |

| 199/201 | [C₈H₈ClN₂O₂]⁺ | Cl• | Loss of a chlorine radical |

| 189/191/193 | [C₆H₄Cl₂N₂]⁺˙ | C₂H₄O₂ | Cleavage of the entire dioxane substituent |

| 147/149 | [C₄H₂Cl₂N₂]⁺˙ | C₄H₆O₂ | Loss of the dioxanyl group with hydrogen rearrangement |

Table 2: Proposed Stepwise Fragmentation Pathway

| Parent Ion (m/z) | Neutral Loss | Daughter Ion (m/z) | Description of Fragmentation Step |

| 234/236/238 | CH₂O | 204/206/208 | Initial loss of formaldehyde from the 1,4-dioxane ring. |

| 204/206/208 | Cl• | 169/171 | Loss of a chlorine radical from the pyridazine ring. |

| 169/171 | C₂H₂O | 127/129 | Further fragmentation of the remaining dioxane portion. |

| 234/236/238 | Cl• | 199/201 | Initial loss of a chlorine radical from the molecular ion. |

| 199/201 | Cl• | 164 | Loss of the second chlorine radical. |

| 164 | C₂H₄O₂ | 77 | Cleavage of the dioxane ring leading to a pyridazine fragment. |

Synthetic Utility and Further Research Directions of 3,6 Dichloro 4 1,4 Dioxan 2 Yl Pyridazine

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

The 3,6-dichloropyridazine (B152260) moiety is a well-established building block in the synthesis of a wide array of functional molecules, particularly in the realms of pharmaceuticals and agrochemicals. The two chlorine atoms on the pyridazine (B1198779) ring are susceptible to nucleophilic substitution, providing convenient handles for introducing diverse functional groups. This reactivity is the cornerstone of its utility as a synthetic intermediate.

The presence of the 1,4-dioxan-2-yl group at the 4-position introduces an element of stereochemical complexity and modulates the electronic properties of the pyridazine ring. This substituent can influence the regioselectivity of subsequent reactions and can be a key pharmacophoric element in biologically active molecules. For instance, derivatives of 3,6-dichloropyridazine are precursors to compounds that have shown promise as selective thyroid hormone receptor β agonists. nih.govjustia.com The general synthetic approach often involves the initial construction of a substituted dichloropyridazine, followed by sequential displacement of the chlorine atoms to build the final complex architecture.

The reactivity of the chlorine atoms can be differentiated, allowing for a stepwise introduction of different nucleophiles. This controlled reactivity is crucial for the regioselective synthesis of polysubstituted pyridazine derivatives. Common transformations include reactions with amines, alcohols, thiols, and carbon nucleophiles, often facilitated by transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig couplings). These reactions enable the elaboration of the pyridazine core into intricate molecular designs. nih.govresearchgate.net

Development of Pyridazine-Dioxane Hybrid Scaffolds

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. semanticscholar.org The combination of a pyridazine ring with a dioxane moiety in 3,6-dichloro-4-(1,4-dioxan-2-yl)pyridazine exemplifies such a hybrid scaffold. Pyridazine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.net Similarly, the dioxane ring is found in various natural products and synthetic compounds with notable biological profiles.

The development of pyridazine-dioxane hybrid scaffolds derived from this compound could lead to the discovery of novel therapeutic agents. The dioxane unit can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the pyridazine core can be functionalized to optimize interactions with biological targets. Research in this area would involve exploring the chemical space around this hybrid scaffold by modifying both the pyridazine and dioxane rings to establish structure-activity relationships.

Investigation of Structure-Reactivity Relationships in Novel Analogs

The chemical reactivity of this compound is intrinsically linked to its molecular structure. The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, activates the chlorine atoms at the 3- and 6-positions towards nucleophilic attack. The 1,4-dioxan-2-yl substituent at the 4-position can exert both steric and electronic effects, influencing the rate and regioselectivity of substitution reactions.

A systematic investigation of the structure-reactivity relationships of novel analogs would provide valuable insights for synthetic planning. This could involve synthesizing a library of derivatives with different substituents on the dioxane ring or at the 5-position of the pyridazine ring and evaluating their reactivity under various reaction conditions. For example, introducing electron-donating or electron-withdrawing groups could fine-tune the electrophilicity of the chlorinated carbons. Such studies are crucial for predicting the chemical behavior of these compounds and for designing efficient synthetic routes to target molecules. nih.govnih.gov

Below is a table illustrating the predicted influence of substituents on the reactivity of the pyridazine core.

| Substituent Position | Type of Substituent | Predicted Effect on Reactivity at C3/C6 |

| Pyridazine C5 | Electron-donating group (e.g., -CH₃, -OCH₃) | Decrease in electrophilicity, slower substitution |

| Pyridazine C5 | Electron-withdrawing group (e.g., -CN, -NO₂) | Increase in electrophilicity, faster substitution |

| Dioxane Ring | Bulky substituents | Steric hindrance, potentially slower reaction rates |

| Dioxane Ring | Chiral substituents | Potential for diastereoselective reactions |

Exploration in Advanced Materials Chemistry

Beyond its applications in life sciences, the pyridazine scaffold holds promise in the field of advanced materials chemistry. The unique electronic properties of the pyridazine ring, characterized by a high dipole moment and π-deficient nature, make it an interesting component for organic electronic materials. nih.gov Pyridazine-containing molecules have been investigated for their potential use in organic semiconductors and nonlinear optical materials. liberty.edu

This compound could serve as a monomer or a key building block for the synthesis of novel polymers and functional materials. The two reactive chlorine sites allow for polymerization through step-growth mechanisms, such as polycondensation with appropriate co-monomers. The resulting polymers could exhibit interesting thermal, optical, or electronic properties, depending on the nature of the co-monomer and the polymer architecture. The dioxane moiety could influence the polymer's morphology and solubility.

Potential as Ligands in Coordination Chemistry or Organocatalysis

The two adjacent nitrogen atoms of the pyridazine ring in this compound provide a classic bidentate chelation site for metal ions. Pyridazine-based ligands have been extensively used to construct a variety of coordination complexes with diverse geometries and nuclearities. researchgate.netresearchgate.net These complexes have found applications in catalysis, materials science, and as models for metalloenzymes.

The coordinating ability of this compound would be influenced by the electronic effects of the chloro and dioxane substituents. The chlorine atoms are electron-withdrawing, which would decrease the basicity of the pyridazine nitrogens and affect the strength of the metal-ligand bond. The dioxane group could also play a role in the secondary coordination sphere, potentially influencing the catalytic activity or selectivity of the resulting metal complex.

In the realm of organocatalysis, pyridazine derivatives have been explored for their catalytic activity. For instance, proline-catalyzed reactions for pyridazine formation have been studied, highlighting the role of heterocyclic compounds in mediating complex organic transformations. beilstein-journals.org The unique stereoelectronic features of this compound could be harnessed to design novel organocatalysts for asymmetric synthesis.

Future Outlook and Unexplored Synthetic Transformations

The synthetic potential of this compound is far from being fully realized. Several avenues for future research and unexplored synthetic transformations can be envisioned.

Asymmetric Synthesis: The inherent chirality of the 1,4-dioxan-2-yl group could be exploited in asymmetric synthesis. Diastereoselective reactions at the pyridazine core, controlled by the chiral dioxane moiety, could provide access to enantiomerically pure complex molecules.

Multicomponent Reactions: The development of multicomponent reactions involving this compound as a key component would offer a rapid and efficient way to construct molecular diversity.

Post-Synthetic Modification of the Dioxane Ring: While the pyridazine ring offers obvious sites for modification, the dioxane ring also presents opportunities for synthetic manipulation. Ring-opening reactions or functionalization of the dioxane methylene (B1212753) groups could lead to novel molecular scaffolds.

Flow Chemistry Applications: The synthesis and derivatization of this compound could be adapted to continuous flow chemistry platforms. This would enable safer handling of reactive intermediates and facilitate process optimization and scale-up.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3,6-Dichloro-4-(1,4-dioxan-2-yl)pyridazine, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, chlorination of pyridazine derivatives using phosphorus oxychloride (POCl₃) under reflux (70–90°C, 6–12 hours) is a common approach for introducing chlorine atoms at positions 3 and 6 . The 1,4-dioxane moiety may be introduced via Suzuki-Miyaura coupling using a boronic ester derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxane) under palladium catalysis . Key considerations include:

- Solvent selection : Use anhydrous solvents (e.g., THF, DMF) to avoid side reactions.

- Purification : Crystallization or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product (>95%) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR should show characteristic peaks for the dioxane ring (δ 3.7–4.2 ppm, multiplet) and pyridazine protons (δ 8.0–8.5 ppm). ¹³C NMR confirms chlorine substitution via deshielding of C3 and C6 .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₉H₉Cl₂N₂O₂: 262.99 g/mol) with <5 ppm error .

- IR : Absorbance at ~650 cm⁻¹ (C-Cl stretch) and ~1100 cm⁻¹ (C-O-C in dioxane) confirms functional groups .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Solubility can be enhanced using co-solvents (e.g., 10% DMSO in PBS) for biological assays .

- Stability : Stable under inert atmospheres but prone to hydrolysis in aqueous acidic/basic conditions. Store at –20°C in anhydrous conditions .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyridazine ring be addressed?

- Methodological Answer :

- Microwave-assisted synthesis : Enables precise control over reaction kinetics, reducing side products. For example, selective substitution at C4 can be achieved using microwave irradiation (100–120°C, 30 minutes) with catalytic Cu(I) .

- Protecting groups : Temporarily protect reactive sites (e.g., dioxane oxygen) with trimethylsilyl (TMS) groups to direct functionalization to desired positions .

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, predicting sites for electrophilic/nucleophilic attack. For example, C4 is electron-rich due to conjugation with the dioxane oxygen .

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide structure-activity relationship (SAR) studies .

Q. How can contradictory biological activity data in kinase inhibition assays be resolved?

- Methodological Answer :

- Dose-response curves : Perform IC₅₀ determinations across multiple concentrations (1 nM–100 µM) to identify off-target effects .

- Kinase profiling : Use panels like Eurofins KinaseProfiler to compare selectivity against 100+ kinases, adjusting substituents (e.g., replacing chlorine with fluorine) to improve specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.